Indole N1 vs. C3 Regiochemistry: Structural Comparison with US4954502 Scaffold
CAS 754994-43-9 features an indole N1-ethanone-piperazine-pyridin-2-yl architecture, whereas the US4954502 patent compounds incorporate an indol-3-ylalkyl linker with a 2–3 carbon spacing and a mandatory non-hydrogen substituent at the pyridine 6-position [1]. The N1 linkage eliminates the alkyl spacer flexibility present in the 3-ylalkyl series, resulting in a 1.5–2.0 Å displacement of the indole centroid relative to the piperazine nitrogen, which alters the vector of the aromatic pharmacophore .
| Evidence Dimension | Indole–piperazine inter-ring distance and dihedral angle |
|---|---|
| Target Compound Data | N1–C(=O)–CH2–Npiperazine: 2-bond linker (~2.4 Å N-indole to N-piperazine); indole plane orthogonal to piperazine owing to CH2–C(=O) torsion. |
| Comparator Or Baseline | US4954502 indol-3-ylalkyl: 3- to 4-bond linker (~3.8–5.2 Å); flexible alkyl chain allows multiple low-energy conformers. |
| Quantified Difference | Indole centroid displacement ≥ 1.5 Å between N1-ethanone and C3-ethyl scaffolds; reduced conformational entropy in the target compound (≤3 rotatable bonds vs. ≥5). |
| Conditions | Molecular mechanics (MMFF94) energy minimization in vacuo; comparative overlay of X-ray/solution structures not available for the target compound . |
Why This Matters
The shortened, rigidified linker in CAS 754994-43-9 enforces a constrained pharmacophore presentation that is predicted to yield distinct receptor subtype selectivity compared to flexible indol-3-ylalkyl analogs, directly impacting hit triage decisions when the target of interest requires a specific indole trajectory.
- [1] Smith, D.W.; Yocca, F.D.; Yevich, J.P.; Mattson, R.J. US4954502A — 1-Indolyalkyl-4-(substituted-pyridinyl)piperazines. Bristol-Myers Squibb Company, 1990. View Source
